molecular formula C19H16N4O2S B4506087 N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4506087
M. Wt: 364.4 g/mol
InChI Key: HBIXTOGLGXWSFX-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step typically involves the coupling of the three ring systems through a series of condensation and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogues. This structural complexity allows for a broader range of interactions and applications in various fields of research.

Properties

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13-4-6-14(7-5-13)12-23-18(8-9-20-23)21-19(24)15-11-16(25-22-15)17-3-2-10-26-17/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIXTOGLGXWSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

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